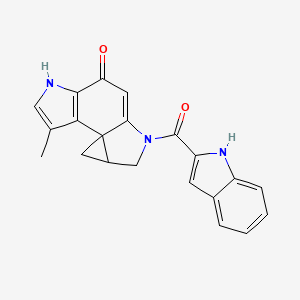
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one typically involves multi-step organic reactions. The starting materials are usually simple indole derivatives, which undergo a series of transformations including cyclization, carbonylation, and methylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques such as flow chemistry, which allows for continuous synthesis and better control over reaction conditions. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Substitution: The indole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the indole ring.
Scientific Research Applications
Chemistry
In chemistry, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of indole derivatives in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one may be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a candidate for further investigation in preclinical and clinical studies.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it valuable for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one include other indole derivatives such as:
- 1H-indole-2-carboxylic acid
- 1H-indole-3-carboxaldehyde
- 1H-indole-3-acetic acid
Uniqueness
What sets (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one apart from these similar compounds is its unique cyclopropane-fused pyrroloindole structure. This structural feature may confer distinct reactivity and biological activity, making it a compound of interest for further research and development.
Properties
CAS No. |
110352-06-2 |
|---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
10-(1H-indole-2-carbonyl)-3-methyl-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-trien-7-one |
InChI |
InChI=1S/C21H17N3O2/c1-11-9-22-19-16(25)7-17-21(18(11)19)8-13(21)10-24(17)20(26)15-6-12-4-2-3-5-14(12)23-15/h2-7,9,13,22-23H,8,10H2,1H3 |
InChI Key |
XSIHIAJHMICCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=CC=CC=C6N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















